Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate
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Overview
Description
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate is an organic compound with a complex structure that includes a benzoate ester and a hydroxy group attached to a dimethylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate typically involves the esterification of 4-(1-hydroxy-3,3-dimethylbutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-3,3-dimethylbutyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxy-3,3-dimethylbutyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy group and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-hydroxy-3-buten-1-yl)benzoate
- Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate is unique due to its specific structural features, such as the presence of a hydroxy group on a dimethylbutyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)9-12(15)10-5-7-11(8-6-10)13(16)17-4/h5-8,12,15H,9H2,1-4H3 |
InChI Key |
PBJMLFZMIFGQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
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